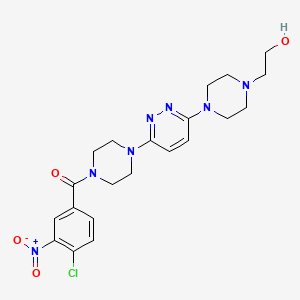
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26ClN7O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacophores, including piperazine and nitrophenyl rings, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound's IUPAC name is 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one . It features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN5O4 |
| Molecular Weight | 432.86 g/mol |
| IUPAC Name | 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethyl and nitrophenyl groups enhance binding affinity, allowing for modulation of target activity.
Enzyme Inhibition
Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The interaction involves binding at both the peripheral anionic site and the catalytic site of the enzyme, leading to increased acetylcholine levels in synaptic clefts.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (4-Chloro-3-nitrophenyl)(...) exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL to 25 µg/mL.
Anticancer Properties
The compound may also possess anticancer properties. A study on piperazine derivatives indicated their potential in inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins. This suggests that the compound could be explored further for its anticancer applications.
Case Studies
- Case Study on Acetylcholinesterase Inhibition
- Antimicrobial Screening
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHDDPQUIJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














